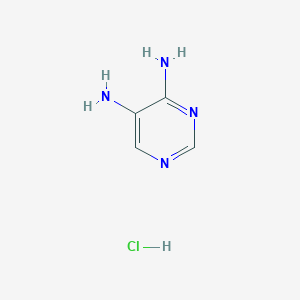

2-Aminooxypropanoic acid;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

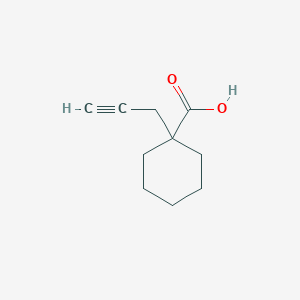

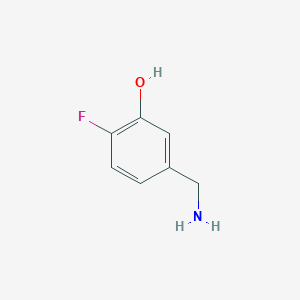

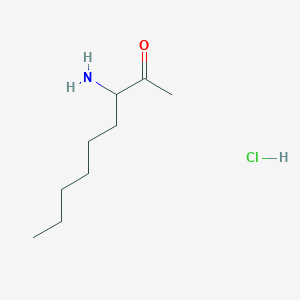

2-Aminooxypropanoic acid hydrochloride is a compound that can be synthesized and utilized in various chemical reactions. It is related to amino acids and derivatives that have been explored for their potential in creating bioactive molecules, glycopeptide mimics, and other specialized structures. The compound's structure and reactivity allow it to be a building block in the synthesis of more complex molecules.

Synthesis Analysis

The synthesis of related amino acid derivatives has been demonstrated in several studies. For instance, the asymmetric synthesis of amino-3,3-dimethoxypropanoic acid was achieved with a high overall yield, indicating the feasibility of synthesizing similar compounds with chiral centers . Another study reported the synthesis of 2-(N-Fmoc)-3-(N-Boc-N-methoxy)-diaminopropanoic acid, which was used to create glycopeptide mimics, suggesting that 2-aminooxypropanoic acid derivatives can be incorporated into peptides . Additionally, the synthesis of 1-[15N]amino-2-propanol hydrochloride, a compound with a related structure, was accomplished through a multi-step process, highlighting the potential methods that could be adapted for synthesizing 2-aminooxypropanoic acid hydrochloride .

Molecular Structure Analysis

The molecular structure of 2-aminooxypropanoic acid hydrochloride is not directly discussed in the provided papers. However, the structure of similar compounds, such as 2-amino-3,3-dimethoxypropanoic acid, has been successfully synthesized, indicating that the molecular structure of 2-aminooxypropanoic acid hydrochloride could be analyzed using similar techniques . The optical resolution of racemic structures, as seen with (RS)-2-amino-3-chloropropanoic acid hydrochloride, could also be relevant for analyzing the chiral nature of 2-aminooxypropanoic acid hydrochloride .

Chemical Reactions Analysis

The chemical reactivity of amino acid derivatives has been explored in various contexts. For example, the chemoselective reaction of reducing sugars with peptides containing N-alkylaminooxy side chains has been used to synthesize glycoconjugates . This indicates that 2-aminooxypropanoic acid hydrochloride could potentially react in a similar manner. Additionally, the reaction of amino acid derivatives with 5-alkoxy-3,4-dihalo-2(5H)-furanones suggests that 2-aminooxypropanoic acid hydrochloride could be used as a linker in the construction of bioactive molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-aminooxypropanoic acid hydrochloride can be inferred from related compounds. The optical resolution by preferential crystallization of (RS)-2-amino-3-chloropropanoic acid hydrochloride provides insights into the solubility and crystallization behavior of similar compounds . The synthesis of unusual amino acids, such as 2-amino-3,3-diarylpropionic acids, also contributes to the understanding of the hydrophobic nature and conformational constraints that may be present in 2-aminooxypropanoic acid hydrochloride .

Aplicaciones Científicas De Investigación

Synthesis and Material Science

2-Aminooxypropanoic acid hydrochloride is involved in the synthesis of complex molecules and materials. For example, it has been used in the preparation of chiral nylon 3 analogs through alternative synthetic routes involving 3-amino-3-deoxy-2,4,5,6-tetra-O-methyl-D-altronic acid hydrochloride as a key intermediate. This process highlights its role in generating advanced polymeric materials with potential applications in material science and engineering (García-Martín et al., 2001).

Corrosion Inhibition

Derivatives of 2-aminooxypropanoic acid hydrochloride have been explored for their inhibitory action against the corrosion of metals. For instance, diamine derivatives, including those structurally related to 2-aminooxypropanoic acid, have demonstrated effectiveness as corrosion inhibitors for mild steel in acidic solutions. These findings are significant for the development of more efficient and environmentally friendly corrosion inhibitors in industrial applications (Herrag et al., 2010).

Fluorescence Probes Development

In the field of chemical biology, derivatives of 2-aminooxypropanoic acid hydrochloride have been utilized in the design of novel fluorescence probes. These probes are capable of selectively detecting highly reactive oxygen species, which are crucial in understanding oxidative stress and its impact on biological systems. Such probes can differentiate between various reactive oxygen species, enabling precise studies of cellular and molecular processes involving oxidative stress (Setsukinai et al., 2003).

Organic Synthesis

2-Aminooxypropanoic acid hydrochloride and its derivatives are key intermediates in organic synthesis, particularly in the enantioselective production of chloroalkanoic acids. These compounds are valuable for synthesizing various pharmaceuticals and biologically active molecules, demonstrating the acid's versatility in organic chemistry and drug development (Koppenhoefer & Schurig, 2003).

Hybrid Materials Development

Research has also extended to the development of hybrid materials, where 2-aminooxypropanoic acid hydrochloride derivatives have been incorporated into novel composites. These materials exhibit unique properties, such as enhanced electrical conductivity and electrochemical activity, making them suitable for various applications in electronics and material science (Benyakhou et al., 2017).

Safety And Hazards

The safety information for 2-Aminooxypropanoic acid hydrochloride indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Propiedades

IUPAC Name |

2-aminooxypropanoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO3.ClH/c1-2(7-4)3(5)6;/h2H,4H2,1H3,(H,5,6);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWEWBCLCRPGTIO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)ON.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.55 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Aminooxy)propanoic acid hydrochloride | |

CAS RN |

4703-02-0 |

Source

|

| Record name | NSC48220 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48220 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Bromo-4-methylbenzo[D]thiazole](/img/structure/B1288503.png)